molecular formula C37H40N2O6 B12784147 Racemosidine B CAS No. 1236805-06-3

Racemosidine B

Katalognummer: B12784147
CAS-Nummer: 1236805-06-3
Molekulargewicht: 608.7 g/mol
InChI-Schlüssel: DQFIZQYILFTDPW-WDYNHAJCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

CAS-Nummer

1236805-06-3

Molekularformel

C37H40N2O6

Molekulargewicht

608.7 g/mol

IUPAC-Name

(1R,16S)-9,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaen-10-ol

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-20-32(42-4)34-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(19-30(40)36(37)43-5)13-15-39(2)29(35)17-23-8-11-31(41-3)33(18-23)45-34/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m1/s1

InChI-Schlüssel

DQFIZQYILFTDPW-WDYNHAJCSA-N

Isomerische SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@H](CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5OC)O)C)OC

Kanonische SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)N(CCC6=CC(=C5OC)O)C)OC

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Types of Reactions

Racemosidine B undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield partially or fully reduced bisbenzylisoquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Racemosidine B has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Racemosidine B is unique due to its specific stereochemistry and the presence of multiple methoxy groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Q & A

Basic Research Questions

Q. How should researchers design an initial experimental protocol for isolating Racemosidine B from natural sources?

  • Methodological Answer : Begin with a comprehensive literature review to identify existing isolation protocols and solvent systems. Optimize extraction parameters (e.g., temperature, pH) based on physicochemical properties. Validate reproducibility by including detailed procedural steps (e.g., chromatography conditions, purity thresholds) and cross-referencing primary sources. Document sample preparation protocols rigorously, including buffer compositions and staining methods if applicable .

Q. What methodologies are recommended for characterizing the structural properties of Racemosidine B?

  • Methodological Answer : Employ a combination of spectroscopic techniques (NMR, MS, IR) and crystallography. Cross-validate results against published data for known analogs. For novel structural features, provide supplementary evidence (e.g., 2D-NMR correlations, high-resolution mass spectra) following journal guidelines to ensure transparency. Avoid overcrowding figures with excessive chemical structures; prioritize clarity .

Q. How can researchers formulate hypothesis-driven questions about Racemosidine B’s biological activity?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with gaps in existing literature. For example: “Given Racemosidine B’s reported inhibition of [Target X], how does its binding affinity compare to structurally related alkaloids under varying pH conditions?” Incorporate background studies logically to justify hypotheses without overstating prior findings .

Q. What ethical considerations are critical when designing in vitro studies involving Racemosidine B?

  • Methodological Answer : Adhere to institutional ethics guidelines for cell-line sourcing and experimental protocols. Include control groups, disclose potential conflicts of interest, and validate cytotoxicity thresholds using established assays (e.g., MTT). For human-derived cell lines, ensure compliance with consent and confidentiality agreements .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for Racemosidine B across studies?

  • Methodological Answer : Conduct a meta-analysis to identify variables (e.g., assay conditions, cell-line origins) contributing to contradictions. Apply false discovery rate (FDR) control to adjust for multiple comparisons in high-throughput datasets. Replicate experiments under standardized conditions, documenting batch-to-batch variability in compound purity .

Q. What advanced statistical models are suitable for analyzing Racemosidine B’s dose-response relationships in complex pharmacological assays?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) with bootstrap validation to assess confidence intervals. For multi-parametric data (e.g., synergy studies), apply multivariate analysis or machine learning algorithms. Justify sample sizes using power analysis and minimal clinically important differences (MCID) to reduce Type II errors .

Q. How should researchers optimize synthetic routes for Racemosidine B analogs while ensuring reproducibility?

  • Methodological Answer : Employ design-of-experiments (DoE) methodologies to evaluate reaction parameters (e.g., catalysts, solvents). Validate synthetic intermediates via orthogonal characterization (e.g., HPLC purity, chiral chromatography). Publish detailed protocols in supplementary materials, including failure cases to aid reproducibility .

Q. What strategies improve the integration of multi-omics data to elucidate Racemosidine B’s mechanism of action?

  • Methodological Answer : Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Address batch effects with normalization algorithms (e.g., Combat). Deposit raw data in public repositories (e.g., GEO, PRIDE) with metadata compliant with FAIR principles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.